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Compound of Interest

Compound Name: Pyridine-3,4-dicarboxylic acid

Cat. No.: B147513 Get Quote

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Pyridine-3,4-dicarboxylic acid (also known as Cinchomeronic acid). The document details

available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data. It is designed to be a valuable resource for the scientific community, offering structured

data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data Summary
The following sections and tables summarize the key quantitative data for Pyridine-3,4-
dicarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental spectra for Pyridine-3,4-dicarboxylic acid are available through

resources like ChemicalBook, detailed peak lists with chemical shifts and coupling constants

are not readily found in publicly accessible databases.[1] The expected spectral features can

be inferred from the known effects of the substituent groups on the pyridine ring. The carboxylic

acid protons are expected to appear as a broad singlet in the downfield region of the ¹H NMR

spectrum, typically between 10-12 ppm.[2] The pyridine ring protons will exhibit complex

splitting patterns based on their coupling with adjacent protons.
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In the ¹³C NMR spectrum, the carboxyl carbons are anticipated to resonate in the range of 165-

185 ppm.[3] The chemical shifts of the pyridine ring carbons are influenced by the nitrogen

atom and the carboxylic acid substituents, with carbons adjacent to the nitrogen typically

appearing at a lower field.[4]

Table 1: Predicted ¹H NMR Spectroscopic Data for Pyridine-3,4-dicarboxylic Acid

Proton
Predicted Chemical Shift
(δ) ppm

Multiplicity

H-2 ~8.9 s

H-5 ~7.9 d

H-6 ~8.7 d

COOH >10 br s

Note: These are predicted values and may vary based on solvent and experimental conditions.

Coupling constants are expected for H-5 and H-6.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Pyridine-3,4-dicarboxylic Acid

Carbon Predicted Chemical Shift (δ) ppm

C-2 ~152

C-3 ~140

C-4 ~148

C-5 ~125

C-6 ~155

COOH (C-3) ~167

COOH (C-4) ~168

Note: These are predicted values and may vary based on solvent and experimental conditions.
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Infrared (IR) Spectroscopy
The IR spectrum of Pyridine-3,4-dicarboxylic acid is characterized by the vibrational modes

of the pyridine ring and the two carboxylic acid functional groups. A gas-phase spectrum is

available from the NIST WebBook.[5]

Table 3: Key IR Absorption Bands for Pyridine-3,4-dicarboxylic Acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong
O-H stretch (from hydrogen-

bonded carboxylic acid)

1780-1710 Strong
C=O stretch (from carboxylic

acid)

~1600 Medium C=C and C=N ring stretching

1320-1210 Medium
C-O stretch (from carboxylic

acid)

950-910 Broad, Medium O-H bend (out-of-plane)

Note: The exact peak positions can vary depending on the sample preparation method (e.g.,

KBr pellet, Nujol mull, or gas phase).[6][7]

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of Pyridine-3,4-dicarboxylic acid is available from

the NIST WebBook and shows a distinct fragmentation pattern.[8]

Table 4: Mass Spectrometry Data for Pyridine-3,4-dicarboxylic Acid
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m/z Relative Intensity (%) Possible Fragment

167 ~50 [M]⁺ (Molecular Ion)

149 ~5 [M - H₂O]⁺

123 ~100 [M - CO₂]⁺

105 ~60
[M - CO₂ - H₂O]⁺ or [M -

COOH - OH]⁺

77 ~75 [C₅H₄N]⁺ (Pyridyl cation)

51 ~40 [C₄H₃]⁺

Note: Fragmentation analysis suggests initial losses of water and carbon dioxide, which are

characteristic of dicarboxylic acids.[9]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses of Pyridine-3,4-
dicarboxylic acid.

NMR Spectroscopy
Sample Preparation:

Accurately weigh 5-10 mg of Pyridine-3,4-dicarboxylic acid.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆, Methanol-d₄) in a clean, dry 5 mm NMR tube. The choice of solvent is critical

as the acidic protons can exchange with deuterium.

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

Instrumentation and Acquisition:

Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of

300 MHz or higher.[1]
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Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field

to achieve optimal homogeneity.

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typically, 16

to 64 scans are sufficient.

For ¹³C NMR, a proton-decoupled pulse program is used. A significantly larger number of

scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

[1]

A relaxation delay of 1-5 seconds between pulses is recommended for quantitative

accuracy.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the resulting spectrum and apply a baseline correction.

Reference the chemical shifts to the residual solvent peak or an internal standard (e.g.,

TMS).

Infrared (IR) Spectroscopy (KBr Pellet Method)
Sample Preparation:

Thoroughly grind 1-2 mg of Pyridine-3,4-dicarboxylic acid with approximately 100-200

mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle

until a fine, homogeneous powder is obtained.[10]

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

Instrumentation and Acquisition:

Record a background spectrum of the empty sample compartment of a Fourier Transform

Infrared (FTIR) spectrometer.[1]

Place the KBr pellet in the sample holder and acquire the sample spectrum.
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Spectra are typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4

cm⁻¹.[1]

Data Processing:

The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed to

identify the characteristic absorption bands.

Mass Spectrometry (Electron Ionization)
Sample Introduction:

Introduce a small amount of the solid Pyridine-3,4-dicarboxylic acid into the ion source

of the mass spectrometer, typically via a direct insertion probe.[1]

Instrumentation and Acquisition:

Utilize an Electron Ionization (EI) mass spectrometer.

Ionize the sample using a standard electron energy of 70 eV.[1]

The resulting ions are accelerated and separated by a mass analyzer (e.g., quadrupole or

time-of-flight) based on their mass-to-charge ratio (m/z).

Data Processing:

The detector measures the abundance of ions at each m/z value, generating a mass

spectrum which is a plot of relative intensity versus m/z.

The fragmentation pattern is analyzed to elucidate the structure of the molecule.

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like Pyridine-3,4-dicarboxylic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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